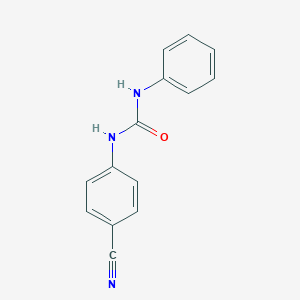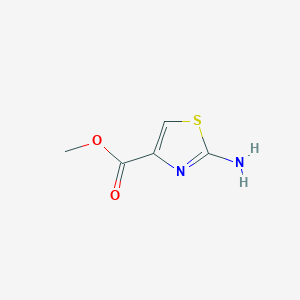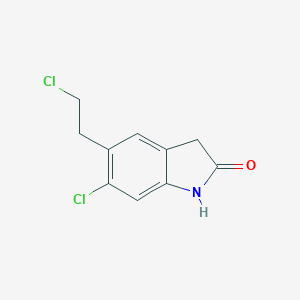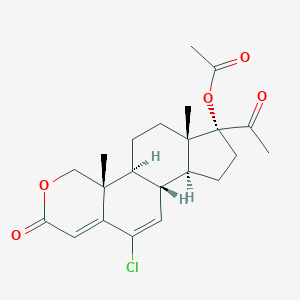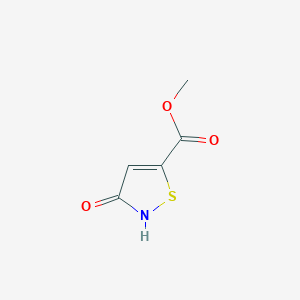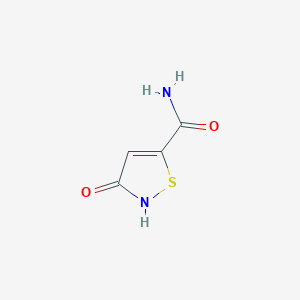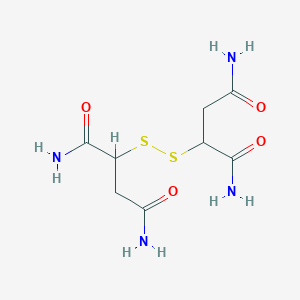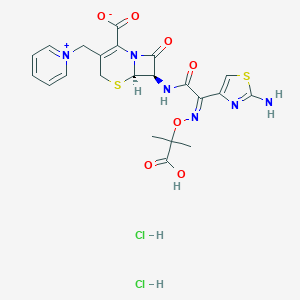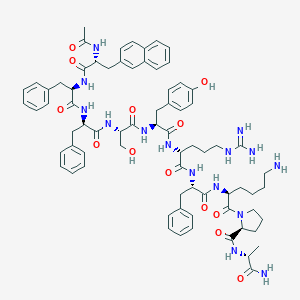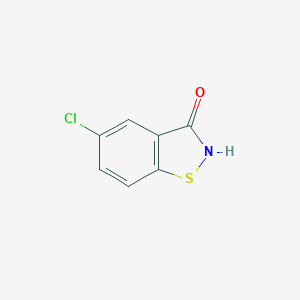
Ethyl 2-Carboethoxy-5-oxo-3,5-di(3-pyridyl)pentanoate
Vue d'ensemble
Description
"Ethyl 2-Carboethoxy-5-oxo-3,5-di(3-pyridyl)pentanoate" likely belongs to a class of organic compounds known for their complex synthesis routes and multifaceted chemical behaviors. While specific research directly on this compound was not found, studies on related compounds offer valuable insights into the synthesis, structure, and properties of similarly structured chemicals.
Synthesis Analysis
The synthesis of related compounds often involves multi-step organic reactions, employing various reagents and conditions to introduce specific functional groups or to construct the carbon skeleton of the target molecule. For example, the synthesis of ethyl 4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylate from ethyl 2,4-dioxopentanoate showcases a method of constructing complex molecules from simpler precursors (Usachev et al., 2007).
Molecular Structure Analysis
Molecular structure analysis typically involves spectroscopic and crystallographic techniques to elucidate the arrangement of atoms within a molecule. For compounds similar to "Ethyl 2-Carboethoxy-5-oxo-3,5-di(3-pyridyl)pentanoate," studies may focus on confirming the presence of specific functional groups, stereochemistry, and conformational preferences. Research on ethyl 2-(5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)pent-4-enoate provides an example of detailed structural analysis through spectroscopy and X-ray crystallography (Sert et al., 2020).
Chemical Reactions and Properties
The chemical reactivity of a compound like "Ethyl 2-Carboethoxy-5-oxo-3,5-di(3-pyridyl)pentanoate" can be influenced by its functional groups and molecular structure. Studies on similar molecules may explore reactions under various conditions, including nucleophilic and electrophilic attacks, cyclization, and rearrangement processes. For instance, the synthesis and reactivity of ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate and related compounds illustrate typical reactions involving pyrrole derivatives (Dawadi & Lugtenburg, 2011).
Applications De Recherche Scientifique
It is used for constructing chiral vicinal diacylamines, as reported by Altman, Grinberg, and Wilchek (1990) in the "European Journal of Organic Chemistry" (Altman, Grinberg, & Wilchek, 1990).
It plays a role in studies on stereochemical control of fermenting baker's yeast mediated reductions, according to Manzocchi, Casati, Fiecchi, and Santaniello (1987) in "Journal of The Chemical Society-perkin Transactions 1" (Manzocchi, Casati, Fiecchi, & Santaniello, 1987).
The compound is used in research for novel three- and one-carbon ring expansion reactions, as described by Tsuzuki, Hashimoto, Shirahama, and Matsumoto (1977) in "Chemistry Letters" (Tsuzuki et al., 1977).
It's instrumental in the synthesis of 4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylic acid and its derivatives, a study by Usachev, Bizenkov, and Sosnovskikh (2007) in "Russian Chemical Bulletin" (Usachev, Bizenkov, & Sosnovskikh, 2007).
It is useful in synthesizing 2-oxo-2H-pyran-5-carboxylate derivatives, as noted by Kvitu (1990) in "Helvetica Chimica Acta" (Kvitu, 1990).
The compound is used in the synthesis of heterocyclic compounds, as discussed by Plescia, Daidone, and Sprio (1982) in the "Journal of Heterocyclic Chemistry" (Plescia, Daidone, & Sprio, 1982).
It has potential as a natural antioxidative and anti-inflammatory functional food ingredient, as explored by Joy and Chakraborty (2017) in "Food chemistry" (Joy & Chakraborty, 2017).
Propriétés
IUPAC Name |
diethyl 2-(3-oxo-1,3-dipyridin-3-ylpropyl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5/c1-3-26-19(24)18(20(25)27-4-2)16(14-7-5-9-21-12-14)11-17(23)15-8-6-10-22-13-15/h5-10,12-13,16,18H,3-4,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJCBAJLYXAKNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(CC(=O)C1=CN=CC=C1)C2=CN=CC=C2)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70447468 | |
| Record name | Ethyl 2-Carboethoxy-5-oxo-3,5-di(3-pyridyl)pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70447468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-Carboethoxy-5-oxo-3,5-di(3-pyridyl)pentanoate | |
CAS RN |
200571-36-4 | |
| Record name | Ethyl 2-Carboethoxy-5-oxo-3,5-di(3-pyridyl)pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70447468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



